molecular formula C13H11ClN2O4S B14619302 N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide CAS No. 60498-60-4

N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14619302
CAS No.: 60498-60-4
M. Wt: 326.76 g/mol
InChI Key: ZBYGVYJPLQCMTL-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-nitrophenyl group and a methyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(3-Amino-2-chlorophenyl)-4-methylbenzene-1-sulfonamide.

    Oxidation: Formation of N-(3-Chloro-2-nitrophenyl)-4-carboxybenzene-1-sulfonamide.

Scientific Research Applications

N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The nitro and chloro groups contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolnitrin: A phenylpyrrole derivative with antifungal properties.

    Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.

    Fludioxonil: Another synthetic fungicide with a similar structure to pyrrolnitrin.

Uniqueness

N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike pyrrolnitrin and its synthetic analogs, this compound features a sulfonamide group, which can interact with different biological targets and pathways, potentially leading to unique applications in medicine and industry.

Properties

CAS No.

60498-60-4

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(3-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-5-7-10(8-6-9)21(19,20)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3

InChI Key

ZBYGVYJPLQCMTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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